

Lefleuganan CAS number and molecular weight

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Compound of Interest

Compound Name: Lefleuganan

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In-Depth Technical Guide to Leflunomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leflunomide, an immunomodulatory agent. The information presented herein is intended for research, scientific, and drug development professionals.

Leflunomide: Core Chemical and Physical Data

Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD). [1] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1]

Parameter	Value	Reference
CAS Number	75706-12-6	[2][3][4][5]
Molecular Weight	270.21 g/mol	[2][3][4]
Molecular Formula	C12H9F3N2O2	[2][5]

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis







Leflunomide's therapeutic effects are primarily mediated by its active metabolite, teriflunomide.

[1] Teriflunomide is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.

[1][6]

[7]

Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for the synthesis of DNA and RNA. These cells rely heavily on the de novo pathway for pyrimidine synthesis.[1] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B lymphocytes. This results in the arrest of the cell cycle in the G1 phase, thereby suppressing the proliferation of these key mediators of the autoimmune response.[1] Other cell types that are not rapidly dividing can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[1]

At higher concentrations, teriflunomide has also been shown to inhibit tyrosine kinases and other enzymes, although its primary mechanism of action at therapeutic doses is attributed to DHODH inhibition.[8]

Quantitative Data Summary

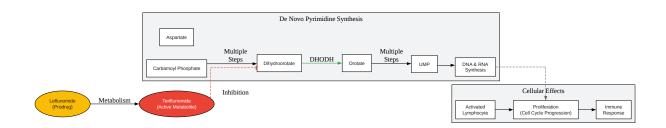
The following table summarizes key quantitative data for teriflunomide, the active metabolite of Leflunomide.



Parameter	Species	Value	Cell/Enzyme Source	Reference
DHODH Inhibition IC50	Human	773 nM	Recombinant human DHODH	[2]
Human	407.8 nM	Recombinant human DHODH	[9]	
Human	307.1 nM	Not specified	[10]	_
Rat	18 nM	Recombinant rat DHODH	[2]	
DHODH Inhibition K _i	Human	1050 nM	Recombinant human DHODH	[2]
Rat	25.8 nM	Recombinant rat DHODH	[2]	
T-Cell Proliferation Inhibition IC50	Human	6 μΜ	Jurkat T cells	[11]
COX-1 Inhibition	Human	40 μg/mL	Whole blood assay	[12][13]
COX-2 Inhibition	Human	69 μg/mL	Whole blood assay	[12][13]
Human	0.13 μg/mL	A549 cells (IL-1β stimulated)	[12][13]	
Murine	3.5 μg/mL	J774.2 macrophages (endotoxin stimulated)	[12][13]	

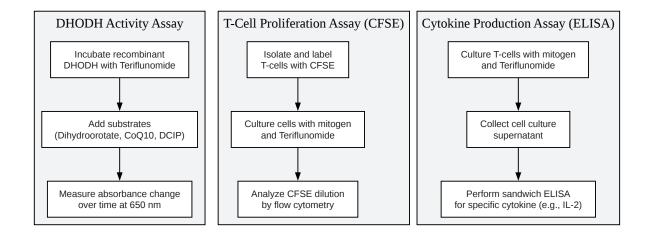
Signaling Pathway and Experimental Workflow Diagrams





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Caption: Mechanism of action of Leflunomide.



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Caption: Experimental workflows for evaluating Leflunomide's activity.



Experimental Protocols Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

This protocol is a generalized method for determining the inhibitory activity of teriflunomide on DHODH.

Materials:

- Recombinant human DHODH
- Teriflunomide
- · Dihydroorotic acid
- Coenzyme Q₁₀
- 2,6-Dichlorophenolindophenol (DCIP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of teriflunomide in a suitable solvent (e.g., DMSO).
- In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of teriflunomide in the assay buffer for 30 minutes at 25°C.[1]
- To initiate the enzymatic reaction, add a solution containing dihydroorotic acid, coenzyme
 Q₁₀, and DCIP to each well.[1]
- Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.[1] The rate of DCIP reduction is proportional to DHODH activity.



- Calculate the rate of reaction for each concentration of teriflunomide.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the teriflunomide concentration.

T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the effect of teriflunomide on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
- Teriflunomide
- Carboxyfluorescein succinimidyl ester (CFSE)
- T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Isolate PBMCs from whole blood using density gradient centrifugation.
- Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C.
- Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.



- Wash the cells twice with complete medium.
- Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.
- Add varying concentrations of teriflunomide to the wells.
- Stimulate the cells with a T-cell mitogen.
- Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.
- Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Cytokine Production Assay (ELISA)

This protocol provides a general method for quantifying the effect of teriflunomide on the production of a specific cytokine (e.g., IL-2 or IFN-y) by activated T-cells using a sandwich ELISA.

Materials:

- Human PBMCs or isolated T-cells
- Teriflunomide
- T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
- Complete RPMI-1640 medium
- Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-y)
- 96-well microplate
- Microplate reader

Procedure:

Isolate PBMCs or T-cells as described in the proliferation assay.



- Plate the cells in a 96-well plate in complete medium.
- Add varying concentrations of teriflunomide to the wells.
- Stimulate the cells with a T-cell mitogen.
- Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
- Centrifuge the plate and carefully collect the cell culture supernatant.
- Perform the ELISA according to the manufacturer's instructions. This typically involves: a.
 Adding the supernatants and standards to an antibody-coated plate. b. Incubating to allow cytokine capture. c. Washing the plate. d. Adding a biotinylated detection antibody. e.
 Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding a TMB substrate and incubating for color development. i. Stopping the reaction with a stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of the cytokine in each sample by comparison to the standard curve.

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References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. T Cell-based 3H-thymidine Assay Creative Biolabs [creative-biolabs.com]







- 5. researchgate.net [researchgate.net]
- 6. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 10. agilent.com [agilent.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Proliferation assay 3H thymidine incorporation [sanquin.org]
- 13. abcam.com [abcam.com]
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